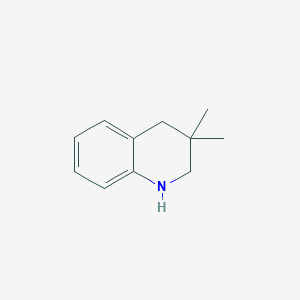
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound used as an antioxidant and corrosion inhibitor . It is also a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts from HTS hit compound 4, leading to the discovery of compound 8 through the SAR study . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)12-8-11/h3-6,12H,7-8H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 161.25 . It is a liquid at room temperature .Applications De Recherche Scientifique
Metal Complex Formation
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives are crucial in forming coordination compounds with transition metals, offering potential applications in catalysis and material science. For example, derivatives such as 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline have been used to synthesize complexes with metals like Cr(III), Fe(III), Co(II), Cu(II), and Zn, exhibiting unique structural and bonding characteristics as revealed through X-ray diffraction and spectroscopic analyses (Sokol et al., 2004).
Synthesis of Heterocyclic Compounds
The versatility of this compound is also evident in its use as a key intermediate in synthesizing various heterocyclic compounds. These compounds find applications in medicinal chemistry due to their potential pharmacological properties. The synthesis and structural elucidation of such derivatives highlight the chemical flexibility and utility of the tetrahydroquinoline scaffold in designing novel chemical entities (Sokol et al., 2002).
Medicinal Chemistry and Biological Activities
Tetrahydroquinoline derivatives, including this compound, are significant in medicinal chemistry, serving as intermediates in synthesizing cardiovascular drugs and dyes. Their synthesis methods and applications in drug development have been extensively reviewed, emphasizing their role in discovering new therapeutic agents (Guobao, 2012).
Green Chemistry and Sustainable Synthesis
Recent studies have focused on developing greener and more sustainable synthetic approaches for tetrahydroquinoline derivatives. For instance, a one-pot synthesis method has been developed for creating heterocyclic compounds that are considered under the principles of green chemistry, using non-toxic solvents and avoiding the use of catalysts. This method exemplifies the ongoing efforts to make chemical synthesis more environmentally friendly and sustainable (Kamalifar & Kiyani, 2019).
Structural and Spectroscopic Studies
The structural and spectroscopic characterization of this compound derivatives provides valuable insights into their chemical properties and potential applications. Studies involving X-ray diffraction analysis, IR, and electronic absorption spectroscopy contribute to a deeper understanding of these compounds' molecular structures and reactivity (Sokol et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)12-8-11/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAFCCXNRALND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550820 | |
| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112565-69-2 | |
| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




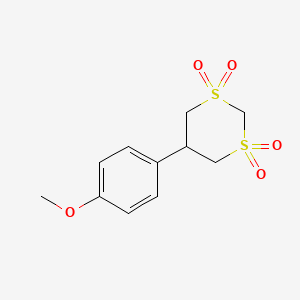


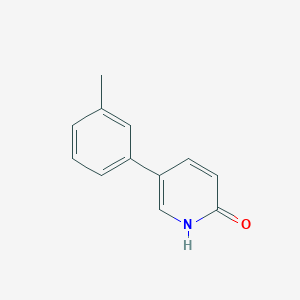
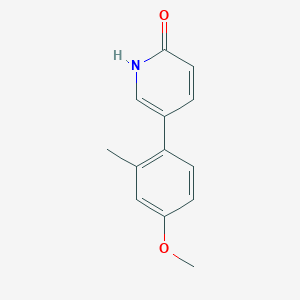

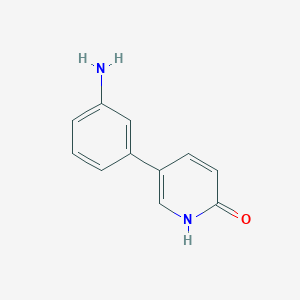
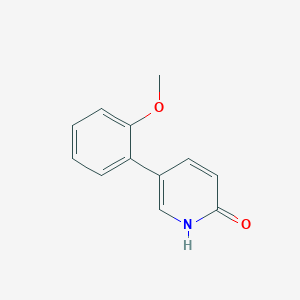
![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)

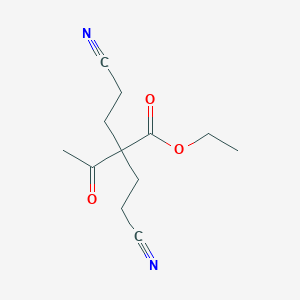
![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)
